molecular formula C18H19Cl3N2O5S B11670417 2,2,2-Trichloroethyl 3,3-dimethyl-7-oxo-6-[(phenylacetyl)amino]-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate 4-oxide

2,2,2-Trichloroethyl 3,3-dimethyl-7-oxo-6-[(phenylacetyl)amino]-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate 4-oxide

Cat. No.: B11670417
M. Wt: 481.8 g/mol
InChI Key: YAAZDVWYKQUGLX-UHFFFAOYSA-N
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Description

2,2,2-Trichloroethyl 3,3-dimethyl-7-oxo-6-[(phenylacetyl)amino]-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate 4-oxide is a complex organic compound with a unique structure. It is known for its applications in various fields, including chemistry, biology, and medicine. The compound’s structure features a bicyclic system with multiple functional groups, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,2-Trichloroethyl 3,3-dimethyl-7-oxo-6-[(phenylacetyl)amino]-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate 4-oxide involves several steps. One common method includes the reaction of 2,2,2-trichloroethyl chloroformate with 6β-phenylacetamidopenicillanic acid. The reaction typically occurs under controlled conditions, such as low temperatures and the presence of a base to neutralize the by-products .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. The use of advanced equipment and techniques, such as continuous flow reactors and automated systems, can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

2,2,2-Trichloroethyl 3,3-dimethyl-7-oxo-6-[(phenylacetyl)amino]-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate 4-oxide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products, depending on the reagents and conditions used.

    Reduction: Reduction reactions can modify the functional groups, leading to the formation of new derivatives.

    Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary, with some requiring specific temperatures, solvents, and catalysts .

Major Products Formed

The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can lead to a wide range of derivatives with different functional groups .

Scientific Research Applications

2,2,2-Trichloroethyl 3,3-dimethyl-7-oxo-6-[(phenylacetyl)amino]-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate 4-oxide has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of 2,2,2-Trichloroethyl 3,3-dimethyl-7-oxo-6-[(phenylacetyl)amino]-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate 4-oxide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, disruption of cellular processes, or modulation of signaling pathways .

Comparison with Similar Compounds

Similar Compounds

    2,2,2-Trichloroethyl chloroformate: Used as a reagent in organic synthesis.

    6β-Phenylacetamidopenicillanic acid: A precursor in the synthesis of the compound.

Uniqueness

2,2,2-Trichloroethyl 3,3-dimethyl-7-oxo-6-[(phenylacetyl)amino]-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate 4-oxide stands out due to its unique bicyclic structure and the presence of multiple functional groups. This makes it a versatile molecule with diverse applications in various fields .

Properties

Molecular Formula

C18H19Cl3N2O5S

Molecular Weight

481.8 g/mol

IUPAC Name

2,2,2-trichloroethyl 3,3-dimethyl-4,7-dioxo-6-[(2-phenylacetyl)amino]-4λ4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate

InChI

InChI=1S/C18H19Cl3N2O5S/c1-17(2)13(16(26)28-9-18(19,20)21)23-14(25)12(15(23)29(17)27)22-11(24)8-10-6-4-3-5-7-10/h3-7,12-13,15H,8-9H2,1-2H3,(H,22,24)

InChI Key

YAAZDVWYKQUGLX-UHFFFAOYSA-N

Canonical SMILES

CC1(C(N2C(S1=O)C(C2=O)NC(=O)CC3=CC=CC=C3)C(=O)OCC(Cl)(Cl)Cl)C

Origin of Product

United States

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